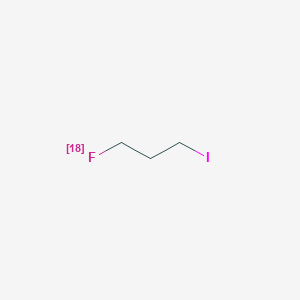

1-(18F)Fluoranyl-3-iodopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(18F)Fluoranyl-3-iodopropane, also known as 18F-FPIP, is a radiotracer used in positron emission tomography (PET) imaging. PET imaging is a non-invasive medical imaging technique that uses radiotracers to visualize the metabolic activity of tissues and organs in the body. The use of 18F-FPIP in PET imaging has gained significant attention due to its potential applications in the diagnosis and treatment of various diseases.

Mécanisme D'action

1-(18F)Fluoranyl-3-iodopropane is a radiotracer that binds to sigma-1 receptors, which are expressed in various tissues and organs in the body. Sigma-1 receptors play a role in cell survival, proliferation, and differentiation, and their expression is altered in various diseases, including cancer. The binding of 1-(18F)Fluoranyl-3-iodopropane to sigma-1 receptors allows PET imaging to visualize the metabolic activity of tissues and organs that express these receptors.

Biochemical and Physiological Effects

The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging has minimal biochemical and physiological effects on the body. The radiotracer has a short half-life of approximately 110 minutes, which allows for safe and efficient imaging procedures. The radiotracer is eliminated from the body through the urinary system, and its use does not cause any long-term adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(18F)Fluoranyl-3-iodopropane in lab experiments include its high specificity and sensitivity for sigma-1 receptors, which allows for accurate and reliable results. The radiotracer also has a short half-life, which allows for efficient imaging procedures and reduces the risk of radiation exposure. The limitations of using 1-(18F)Fluoranyl-3-iodopropane in lab experiments include its high cost and limited availability, which may restrict its widespread use.

Orientations Futures

There are several future directions for the use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging. One potential application is in the diagnosis and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The radiotracer has shown promising results in preclinical studies for the imaging of sigma-1 receptors in the brain, which are known to be involved in the pathogenesis of these diseases. Another potential application is in the development of new cancer therapies that target sigma-1 receptors. The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging can help evaluate the efficacy of these therapies and monitor their effects on tumor growth and progression.

Conclusion

In conclusion, 1-(18F)Fluoranyl-3-iodopropane is a radiotracer used in PET imaging that has shown promising results in the diagnosis and treatment of various diseases. The radiotracer binds to sigma-1 receptors, which allows for the visualization of metabolic activity in tissues and organs that express these receptors. The use of 1-(18F)Fluoranyl-3-iodopropane in lab experiments has several advantages and limitations, and there are several future directions for its use in the diagnosis and treatment of diseases.

Méthodes De Synthèse

The synthesis of 1-(18F)Fluoranyl-3-iodopropane involves the reaction of 3-iodopropane with [18F]fluoride ion in the presence of a base and a phase transfer catalyst. The reaction takes place in an organic solvent and is completed within a few minutes. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain the final radiotracer.

Applications De Recherche Scientifique

The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging has been studied extensively in preclinical and clinical settings. The radiotracer has shown promising results in the diagnosis and staging of various cancers, including prostate, breast, and lung cancer. It has also been used to evaluate the efficacy of cancer treatments and to monitor disease progression.

Propriétés

Numéro CAS |

108607-97-2 |

|---|---|

Nom du produit |

1-(18F)Fluoranyl-3-iodopropane |

Formule moléculaire |

C3H6FI |

Poids moléculaire |

186.99 g/mol |

Nom IUPAC |

1-(18F)fluoranyl-3-iodopropane |

InChI |

InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2/i4-1 |

Clé InChI |

URBUZQPPQLQHBZ-NUTRPMROSA-N |

SMILES isomérique |

C(C[18F])CI |

SMILES |

C(CF)CI |

SMILES canonique |

C(CF)CI |

Synonymes |

1-fluoro-3-iodo-propane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)